REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]([CH2:11][C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[OH:7])[C:3]([OH:5])=[O:4].[K].[Ca]>>[OH:1][CH:2]([C:6]([CH2:11][C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[OH:7])[C:3]([OH:5])=[O:4] |f:0.1,^1:14|
|
Name
|
hydroxy citric acid potassium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C(O)(C(=O)O)CC(=O)O.[K]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a stirring arrangement
|
Type
|
CUSTOM
|
Details
|
to yield a clear solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
hydroxycitric acid
|
Type
|
product
|
Smiles
|
OC(C(=O)O)C(O)(C(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]([CH2:11][C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[OH:7])[C:3]([OH:5])=[O:4].[K].[Ca]>>[OH:1][CH:2]([C:6]([CH2:11][C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[OH:7])[C:3]([OH:5])=[O:4] |f:0.1,^1:14|
|
Name
|
hydroxy citric acid potassium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C(O)(C(=O)O)CC(=O)O.[K]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a stirring arrangement
|
Type
|
CUSTOM
|
Details
|
to yield a clear solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
hydroxycitric acid
|
Type
|
product
|
Smiles
|
OC(C(=O)O)C(O)(C(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |